![molecular formula COSi3 B14227920 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one CAS No. 827602-29-9](/img/structure/B14227920.png)
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is a unique organosilicon compound characterized by its highly strained bicyclic structure. This compound consists of a four-membered ring with three silicon atoms and one carbon atom, making it an intriguing subject for chemical research due to its unusual bonding and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one typically involves the reaction of trichlorosilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the strained bicyclic structure. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of more robust catalysts to withstand industrial conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying strained ring systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one exerts its effects is primarily through its highly strained bicyclic structure, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: A hydrocarbon analog with a similar strained ring structure.
1,3-Disilabicyclo[1.1.0]butane: A related organosilicon compound with two silicon atoms in the ring.
1,2,3-Trisilabicyclo[1.1.0]butane: Another organosilicon compound with a similar structure but without the dienone functionality.
Uniqueness
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is unique due to the presence of three silicon atoms and a carbonyl group in its highly strained bicyclic structure. This combination of features imparts distinct reactivity and makes it a valuable compound for studying the chemistry of strained ring systems and organosilicon compounds.
Properties
CAS No. |
827602-29-9 |
|---|---|
Molecular Formula |
COSi3 |
Molecular Weight |
112.26 g/mol |
IUPAC Name |
1,2,3-trisilabicyclo[1.1.0]buta-1,2-dien-4-one |
InChI |
InChI=1S/COSi3/c2-1-4-3-5(1)4 |
InChI Key |
OYDQMEINDPIXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)[Si]2=[Si]=[Si]12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


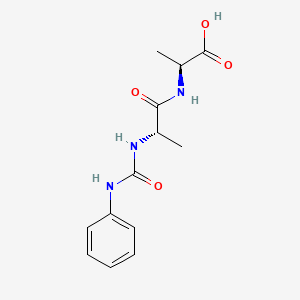
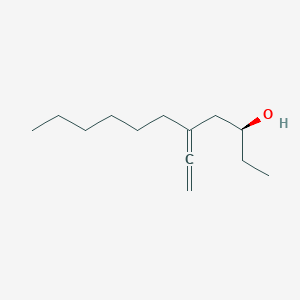
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

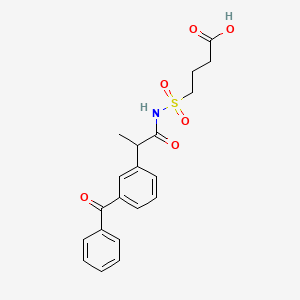
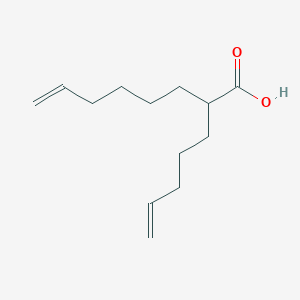
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
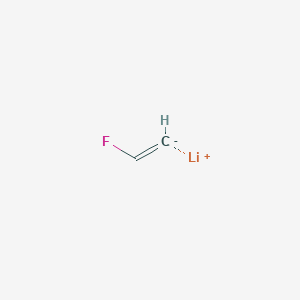
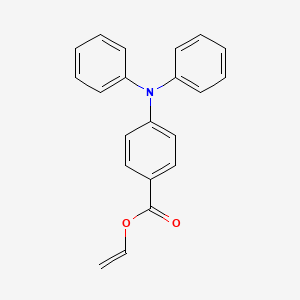
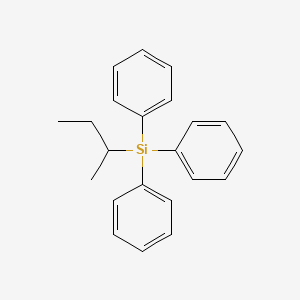
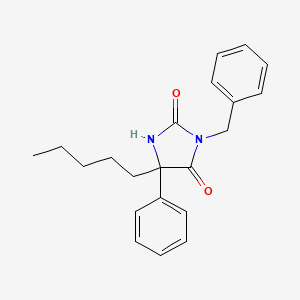
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
